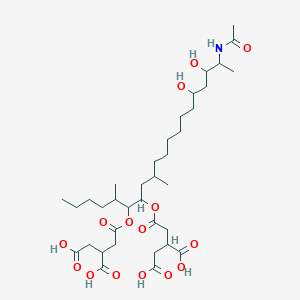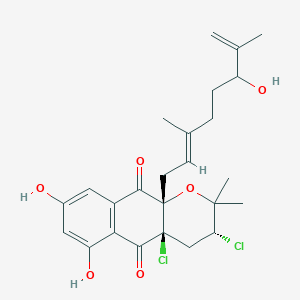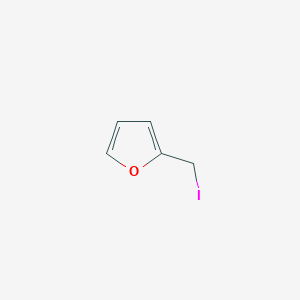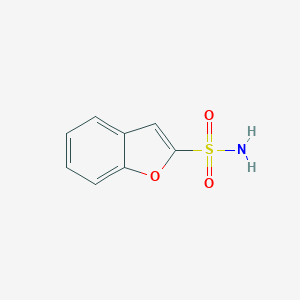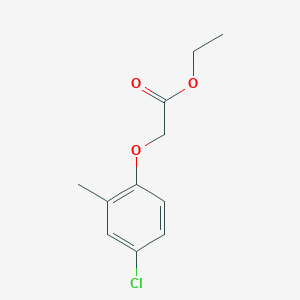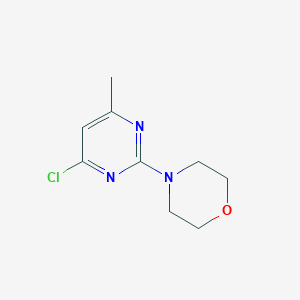
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine (4-CMP) is an organic compound that is used in a variety of scientific research applications. It is a synthetic derivative of morpholine, a cyclic amine, and is composed of a nitrogen atom and four carbon atoms. 4-CMP has been found to be useful in a number of biochemical and physiological studies, and has been shown to have potential therapeutic applications.
Scientific Research Applications
Electrochemical Detection of Pesticides
Diazinon, a structurally related organophosphorus pesticide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, has been the focus of research due to its toxicity and environmental impact. Electrochemical methods have been developed for the rapid and precise detection of Diazinon in various samples, highlighting the broader application of such techniques in identifying and quantifying pesticides, including compounds with a morpholine and pyrimidine structure. These methods are valued for their simplicity, speed, and cost-effectiveness in environmental monitoring and food safety assurance (Lohrasbi-Nejad, 2022).
Pharmacological Interest in Morpholine and Pyrans Derivatives
Research into morpholine, a component of the chemical structure , has uncovered a broad spectrum of pharmacological activities. Morpholine derivatives have been developed for various therapeutic applications, demonstrating the compound's versatility in drug design. This interest extends to pyran analogues, which, like morpholine, play a significant role in the synthesis of biologically active compounds. The exploration of these derivatives underscores the potential for discovering new therapeutic agents based on the morpholine structure (Asif & Imran, 2019).
Herbicide Sorption and Environmental Impact
The environmental behavior of phenoxy herbicides, which share functional groups with the compound of interest, has been extensively studied. Research on the sorption of these herbicides to soil and organic matter provides insights into their environmental fate and the potential for groundwater contamination. Understanding the sorption mechanisms is crucial for assessing the environmental impact of new herbicides and for developing strategies to mitigate their persistence and mobility in agricultural settings (Werner, Garratt, & Pigott, 2012).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, related to the structure of this compound, is a key scaffold in medicinal chemistry. Research on the synthesis of pyranopyrimidine derivatives using hybrid catalysts has opened new avenues for developing pharmaceuticals. These catalysts facilitate the creation of complex molecules, demonstrating the importance of innovative synthetic strategies in drug discovery. This work highlights the ongoing search for efficient, versatile catalysts to construct biologically relevant heterocycles (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHEWQAORJNGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357524 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118121-82-7 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
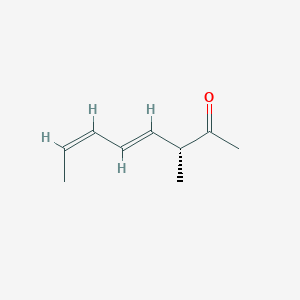
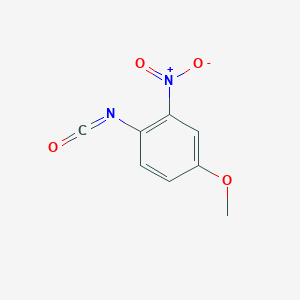

![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
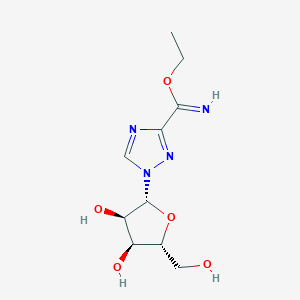
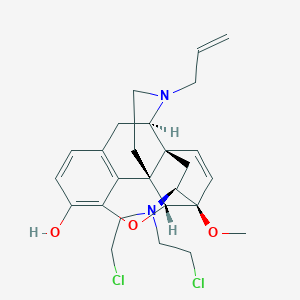

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
